molecular formula C24H20BrNO2 B11274345 5-(3-bromophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11274345
M. Wt: 434.3 g/mol
InChI Key: MAEXSZMADDJJRE-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, and a phenylethyl group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Addition of the Phenylethyl Group: This can be done through a Friedel-Crafts alkylation reaction using phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: Pd/C with H2, or other hydrogenation catalysts.

    Substitution: NaOMe, KOtBu, or other nucleophiles.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a de-brominated phenyl derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(3-bromophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the bromophenyl and hydroxy groups suggests potential activity as enzyme inhibitors or receptor modulators.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-(3-bromophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the hydroxy group could form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chlorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a chlorine atom instead of bromine.

    5-(3-fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a fluorine atom instead of bromine.

    5-(3-methylphenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(3-bromophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one can significantly influence its reactivity and interactions compared to its analogs with different substituents. Bromine’s larger size and different electronic properties can lead to unique chemical behavior and biological activity.

Properties

Molecular Formula

C24H20BrNO2

Molecular Weight

434.3 g/mol

IUPAC Name

2-(3-bromophenyl)-4-hydroxy-3-phenyl-1-(2-phenylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H20BrNO2/c25-20-13-7-12-19(16-20)22-21(18-10-5-2-6-11-18)23(27)24(28)26(22)15-14-17-8-3-1-4-9-17/h1-13,16,22,27H,14-15H2

InChI Key

MAEXSZMADDJJRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

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